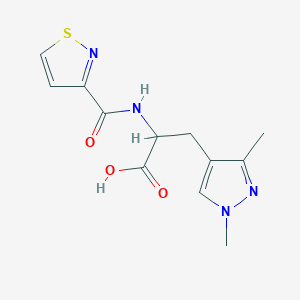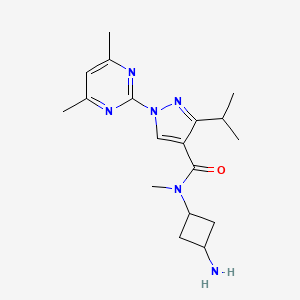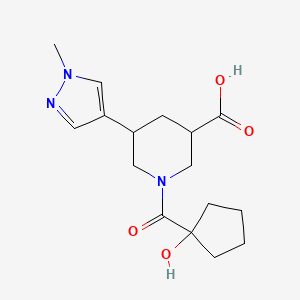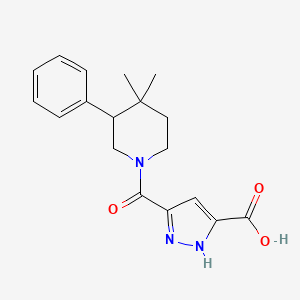![molecular formula C19H31N3O B7438785 1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol](/img/structure/B7438785.png)
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol, also known as PB28, is a novel compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PB28 belongs to the class of compounds called selective androgen receptor modulators (SARMs), which are known for their ability to selectively target androgen receptors in different tissues.
Wirkmechanismus
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol selectively binds to androgen receptors in different tissues, leading to tissue-specific effects. It has a high affinity for androgen receptors in muscle and bone tissues, leading to anabolic effects such as increased muscle mass and bone density. This compound also has anti-androgenic effects in the prostate, reducing the risk of prostate cancer and other androgen-related side effects.
Biochemical and Physiological Effects:
This compound has been shown to increase muscle mass and bone density in preclinical studies. It has also been shown to reduce the risk of prostate cancer and other androgen-related side effects. This compound has a tissue-specific mechanism of action, leading to anabolic effects in muscle and bone tissues while reducing the risk of androgen-related side effects in the prostate.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol has several advantages for lab experiments, including its tissue-specific mechanism of action and its potential as a therapeutic agent in various diseases. However, this compound also has limitations, including its limited availability and the need for further research to determine its safety and efficacy in humans.
Zukünftige Richtungen
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol has several potential future directions, including its use as a therapeutic agent in various diseases such as cancer, osteoporosis, and muscle wasting. Further research is needed to determine its safety and efficacy in humans. This compound may also have potential as a performance-enhancing drug, although further research is needed to determine its potential as a doping agent.
Synthesemethoden
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol can be synthesized using a three-step reaction sequence. The first step involves the reaction of 1-(4-bromophenyl)piperazine with 3-(4-isobutylphenyl)propan-1-amine to form 1-[3-(4-isobutylphenyl)propyl]-4-(4-bromophenyl)piperazine. The second step involves the reaction of this intermediate with cyclobutanone to form 1-[1-[3-(4-isobutylphenyl)propyl]-4-(4-bromophenyl)piperazin-1-yl]cyclobutan-1-ol. The final step involves the reaction of this intermediate with 3-(4-isobutylphenyl)propylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[1-[3-(4-Propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, osteoporosis, and muscle wasting. This compound has shown promising results in preclinical studies as a selective androgen receptor modulator with tissue-specific effects. It has been shown to increase muscle mass and bone density while reducing the risk of prostate cancer and other androgen-related side effects.
Eigenschaften
IUPAC Name |
1-[1-[3-(4-propan-2-ylpiperazin-1-yl)anilino]ethyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-15(2)21-10-12-22(13-11-21)18-7-4-6-17(14-18)20-16(3)19(23)8-5-9-19/h4,6-7,14-16,20,23H,5,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDJUZWKVXBWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC=CC(=C2)NC(C)C3(CCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Aminopyridin-3-yl)methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7438706.png)
![4-hydroxy-3-methyl-N-(2-oxatricyclo[5.4.0.01,5]undecan-8-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7438716.png)

![1-[(1-Acetyl-2,3-dihydroindole-5-carbonyl)-methylamino]-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B7438725.png)
![3-hydroxy-1-(6H-thieno[2,3-b]pyrrole-5-carbonyl)piperidine-3-carboxylic acid](/img/structure/B7438726.png)

![4-[(3R)-3-[(6-ethyl-2-methylpyrimidin-4-yl)amino]pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B7438741.png)
![N-[[2-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]sulfonyl]-1-methylcyclobutane-1-carboxamide](/img/structure/B7438743.png)
![4-[(3R)-3-[(2-ethyl-6-methylpyrimidin-4-yl)amino]pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B7438755.png)
![4-[(3R)-3-[(2,5-dimethylpyrimidin-4-yl)amino]pyrrolidin-1-yl]-N,5,6-trimethylpyrimidine-2-carboxamide](/img/structure/B7438756.png)
![2-[4-[(1-Methyl-2-oxoazepane-3-carbonyl)amino]indol-1-yl]acetic acid](/img/structure/B7438761.png)
![1-[3-[[[(1S,3R)-2,2-difluoro-3-methylcyclopropanecarbonyl]amino]methyl]phenyl]pyrazole-3-carboxylic acid](/img/structure/B7438783.png)

